Dipentyl tartrate
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Overview
Description
Dipentyl (R(R*,R*))-tartrate is an organic compound that belongs to the class of tartrate esters. It is derived from tartaric acid, a naturally occurring compound found in many plants, particularly grapes. The compound is characterized by its two pentyl groups attached to the tartrate backbone, which gives it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipentyl (R(R*,R*))-tartrate typically involves the esterification of tartaric acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Tartaric Acid+2PentanolH2SO4Dipentyl (R(R*,R*))-tartrate+2H2O
Industrial Production Methods
In an industrial setting, the production of Dipentyl (R(R*,R*))-tartrate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of tartaric acid and pentanol in the presence of an acid catalyst, followed by purification through distillation.
Chemical Reactions Analysis
Types of Reactions
Dipentyl (R(R*,R*))-tartrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids and aldehydes.
Reduction: The primary products are alcohols.
Substitution: The products depend on the nucleophile used but typically include new ester derivatives.
Scientific Research Applications
Dipentyl (R(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Dipentyl (R(R*,R*))-tartrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing the active tartrate moiety, which can then interact with biological molecules. The pathways involved include enzyme inhibition and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl tartrate
- Dimethyl tartrate
- Dibutyl tartrate
Uniqueness
Dipentyl (R(R*,R*))-tartrate is unique due to its longer pentyl chains, which impart different solubility and reactivity properties compared to its shorter-chain analogs. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the synthesis of hydrophobic compounds.
Properties
CAS No. |
20309-48-2 |
---|---|
Molecular Formula |
C14H26O6 |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
dipentyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C14H26O6/c1-3-5-7-9-19-13(17)11(15)12(16)14(18)20-10-8-6-4-2/h11-12,15-16H,3-10H2,1-2H3/t11-,12-/m1/s1 |
InChI Key |
CHNUEARJLWZWOD-VXGBXAGGSA-N |
Isomeric SMILES |
CCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCC)O)O |
Canonical SMILES |
CCCCCOC(=O)C(C(C(=O)OCCCCC)O)O |
Origin of Product |
United States |
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